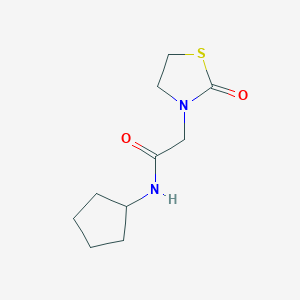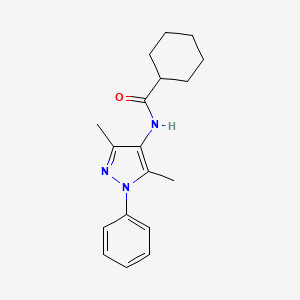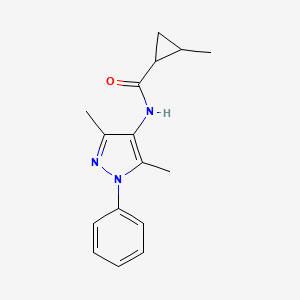
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone, also known as DDOIM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a heterocyclic organic molecule that consists of two fused rings, a dioxin ring, and an indole ring. In recent years, DDOIM has been studied for its potential biological and pharmacological properties, making it an interesting target for drug discovery.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is not fully understood. However, several studies have suggested that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone may act by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is its potent anticancer activity against various cancer cell lines. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is its complex synthesis process, which can make it difficult to obtain large quantities of pure 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone for further studies.
Future Directions
Several future directions for the study of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone include:
1. Further studies to understand the mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone in cancer cells.
2. Development of more efficient synthesis methods to obtain large quantities of pure 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone in animal models.
4. Screening of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone against a wider range of cancer cell lines to identify its potential as a broad-spectrum anticancer agent.
5. Development of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone-based drug delivery systems for targeted cancer therapy.
In conclusion, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Several studies have shown that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone exhibits potent anticancer activity against various cancer cell lines and has anti-inflammatory properties. Further studies are needed to understand the mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone and its potential as a broad-spectrum anticancer agent.
Synthesis Methods
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-dioxin-5-carboxylic acid with 2,3-dihydroindole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone.
Scientific Research Applications
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been studied for its potential use in medicinal chemistry. Several studies have shown that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(12-9-16-7-8-17-12)14-6-5-10-3-1-2-4-11(10)14/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYAPIBXYBZLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)

![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)




![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)
![2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456974.png)
![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)
![N-[2-methoxy-5-[[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7456991.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)